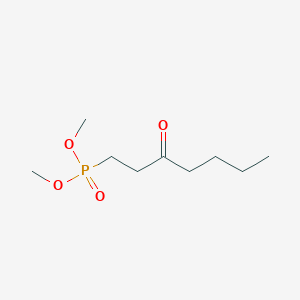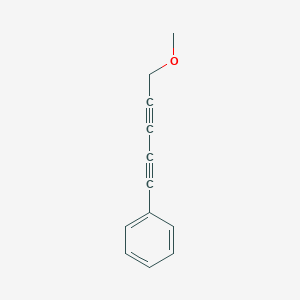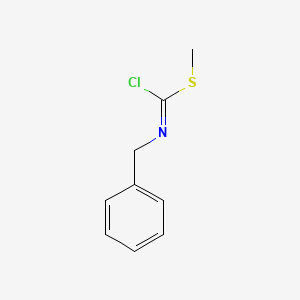
Methyl benzylcarbonochloridimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl benzylcarbonochloridimidothioate is an organic compound with a complex structure that includes a benzyl group, a carbonochloridimidothioate moiety, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl benzylcarbonochloridimidothioate typically involves the reaction of benzyl chloride with methyl isothiocyanate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl benzylcarbonochloridimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl benzylcarbonochloridimidothioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Some derivatives of this compound may have pharmacological properties, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl benzylcarbonochloridimidothioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, affecting their function and activity. The exact pathways and targets involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl isothiocyanate: Shares the benzyl group and isothiocyanate moiety but lacks the chlorine and methyl groups.
Methyl isothiocyanate: Contains the methyl and isothiocyanate groups but lacks the benzyl and chlorine components.
Benzyl chloride: Contains the benzyl and chlorine groups but lacks the isothiocyanate and methyl components.
Uniqueness
Methyl benzylcarbonochloridimidothioate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the benzyl and isothiocyanate moieties allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and various research fields.
Propriétés
Numéro CAS |
94518-63-5 |
|---|---|
Formule moléculaire |
C9H10ClNS |
Poids moléculaire |
199.70 g/mol |
Nom IUPAC |
N-benzyl-1-methylsulfanylmethanimidoyl chloride |
InChI |
InChI=1S/C9H10ClNS/c1-12-9(10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clé InChI |
SNCMMXPKVUABMJ-UHFFFAOYSA-N |
SMILES canonique |
CSC(=NCC1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14362921.png)
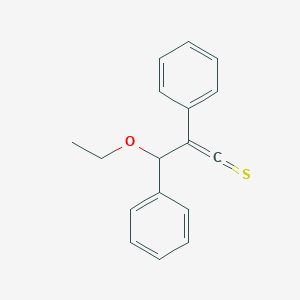
![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(naphthalen-1-yl)ethenyl]phenyl}aniline](/img/structure/B14362949.png)


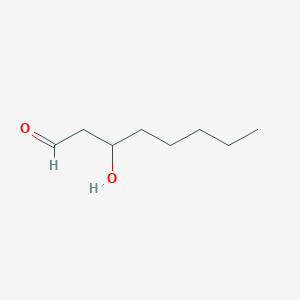
![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)

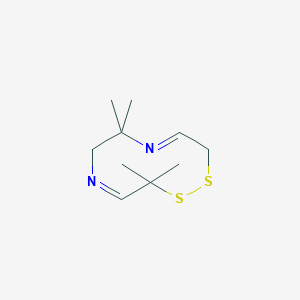
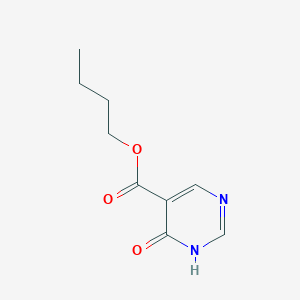
![Ethyl [cyano(phenyl)phosphanyl]acetate](/img/structure/B14362985.png)
